Antileukinate -

Antileukinate

Catalog Number: EVT-1177270
CAS Number:
Molecular Formula: C45H66N18O7S
Molecular Weight: 1003.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Antileukinate is a synthetic hexapeptide that acts as a potent and selective inhibitor of alpha-chemokines, specifically targeting CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2). [, , ] Alpha-chemokines, including interleukin-8 (IL-8) and growth-related oncogene alpha (GROα), are signaling proteins that play a crucial role in immune responses, particularly in the recruitment and activation of neutrophils. [, , , ] Antileukinate binds to CXCR1 and CXCR2, blocking the binding of alpha-chemokines and thus inhibiting neutrophil chemotaxis and degranulation. [, ] This inhibitory activity makes Antileukinate a valuable tool in scientific research, particularly in studies investigating inflammation, immune responses, and cancer.

Growth-related oncogene-alpha (GROα)

Compound Description: GROα is a chemokine belonging to the CXC chemokine family. It is also known as CXCL1. GROα is produced by a variety of cells, including melanoma cells, and acts as an autocrine growth factor, stimulating their proliferation. []

Relevance: Antileukinate has been shown to inhibit the binding of GROα to its receptors on melanoma cells. This inhibition leads to the suppression of melanoma cell growth, suggesting that antileukinate's anticancer activity is partly due to its ability to block GROα signaling. [] Antileukinate is a potent inhibitor of alpha-chemokine receptor binding. []

Interleukin-8 (IL-8)

Compound Description: IL-8, also known as CXCL8, is another member of the CXC chemokine family. It is a potent chemoattractant for neutrophils, recruiting them to sites of inflammation. IL-8 is also known to be angiogenic, promoting the formation of new blood vessels. []

Relevance: Similar to GROα, IL-8 is produced by melanoma cells and contributes to their growth and metastasis. Antileukinate can inhibit the binding of IL-8 to its receptors, thereby suppressing the proliferation and spread of melanoma cells. []

Macrophage inflammatory protein-2 (MIP-2)

Relevance: Research indicates that the accumulation of MIP-2 in the alveoli precedes neutrophil infiltration and lung injury induced by high mobility group box 1 (HMGB1) protein. Antileukinate, by blocking CXC chemokine receptors, including those for MIP-2, reduces HMGB1-induced lung injury, suggesting MIP-2's involvement in this process. []

Lipoteichoic acid (LTA) and Peptidoglycan (PGN)

Relevance: When administered intra-tracheally to rats, LTA and PGN induce pulmonary inflammation, leading to increased neutrophil trafficking to the lungs. This inflammatory response is attenuated by antileukinate, indicating that the influx of neutrophils is mediated by CXC chemokine receptors, which antileukinate targets. []

Source and Classification

Antileukinate is derived from modifications of natural chemokine structures. It is classified as a chemokine receptor antagonist, specifically targeting CXCR2, which plays a crucial role in mediating the effects of chemokines such as interleukin-8 (IL-8) and growth-regulated oncogene alpha (GRO-alpha). The peptide's design allows it to interfere with chemokine signaling pathways, making it a candidate for therapeutic intervention in diseases characterized by excessive inflammation or immune response.

Synthesis Analysis

The synthesis of antileukinate involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process typically includes the following steps:

  1. Resin Preparation: A solid support resin is functionalized to anchor the first amino acid.
  2. Amino Acid Coupling: Protected amino acids are sequentially added to the growing peptide chain. Each amino acid is activated using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate bond formation.
  3. Deprotection: After each coupling step, protective groups on the amino acids are removed to allow for further additions.
  4. Cleavage and Purification: Once the full sequence is synthesized, the peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC) to obtain the final product in high purity.

The synthesis parameters, such as temperature, reaction time, and concentration of reagents, are optimized to ensure efficient coupling and minimize side reactions .

Molecular Structure Analysis

Antileukinate consists of six amino acids arranged in a specific sequence that allows it to mimic natural chemokines while blocking their receptor interactions. The molecular formula can be represented as C30H48N6O6C_{30}H_{48}N_{6}O_{6}, indicating its complex structure comprising carbon, hydrogen, nitrogen, and oxygen atoms.

Structural Characteristics

  • Acetylated Amino Terminus: Enhances stability and solubility.
  • Amidated Carboxyl Terminus: Contributes to receptor binding affinity.
  • Peptide Backbone: The arrangement of amino acids is critical for its function as a receptor antagonist.

The three-dimensional conformation of antileukinate is essential for its interaction with CXCR2; computational modeling studies suggest that specific residues play pivotal roles in binding affinity and specificity .

Chemical Reactions Analysis

Antileukinate primarily participates in non-covalent interactions with chemokine receptors rather than traditional chemical reactions. Its mechanism involves:

  • Binding Inhibition: Antileukinate competes with natural ligands for binding sites on CXCR2.
  • Signal Transduction Interference: By blocking receptor activation, it prevents downstream signaling pathways associated with inflammation and immune response.

Studies have demonstrated that antileukinate effectively inhibits neutrophil chemotaxis induced by IL-8 at specific concentrations, showcasing its selective action against certain chemokines .

Mechanism of Action

The mechanism of action of antileukinate involves several key steps:

  1. Receptor Binding: Antileukinate binds to the extracellular domain of CXCR2, preventing natural ligands like IL-8 from attaching.
  2. Inhibition of Chemotactic Responses: By blocking receptor activation, antileukinate reduces neutrophil migration towards sites of inflammation.
  3. Modulation of Inflammatory Pathways: This inhibition can lead to decreased production of pro-inflammatory cytokines and reduced tissue damage during inflammatory responses.

Research indicates that treatment with antileukinate can protect against acute pancreatitis and associated lung injury in animal models, underscoring its potential therapeutic benefits .

Physical and Chemical Properties Analysis

Antileukinate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 600 g/mol.
  • Solubility: Soluble in water and organic solvents due to its peptide nature.
  • Stability: The acetylated and amidated termini enhance its stability against enzymatic degradation.

These properties contribute to its effectiveness as a therapeutic agent, allowing for easier administration and prolonged activity within biological systems .

Applications

Antileukinate has several scientific applications:

  1. Therapeutic Intervention: It has been studied for use in conditions involving excessive inflammation, such as pancreatitis and certain cancers.
  2. Research Tool: As a chemokine receptor antagonist, it serves as a valuable tool for studying chemokine signaling pathways and their roles in disease processes.
  3. Drug Development: Ongoing research aims to refine antileukinate's structure for improved efficacy and specificity against various diseases linked to chemokine dysregulation.
Introduction to Antileukinate: A Marine-Derived Anti-Aging Agent

Chemical Characterization of Antileukinate

Structural Composition: Caprylic/Capric Triglyceride and Laminaria ochroleuca Extract

Antileukinate’s efficacy stems from its synergistic formulation:

  • Caprylic/Capric Triglyceride: Serves as a biomimetic delivery vehicle, enhancing dermal penetration of hydrophobic peptides. Its branched-chain fatty acids facilitate intercellular lipid integration, increasing stratum corneum permeability [9].
  • Laminaria ochroleuca Extract: Provides the core hexapeptide (Ac-RRWWCR-NH₂) alongside auxiliary anti-aging agents. Volatile compound profiling identifies 128 bioactive metabolites, including iodomethane (32.7% relative abundance) and 1-iodopentane (18.1%), which potentiate antioxidant activity [8].

Table 1: Key Halogenated Compounds in Laminaria ochroleuca Extract

CompoundRelative Abundance (%)Biological Role
Iodomethane32.7Antioxidant cofactor
1-Iodopentane18.1Membrane permeability enhancer
2-Iodopropane12.4Radical scavenger

Phytochemical Profiling: Secondary Metabolites and Bioactive Compounds

Comprehensive GCMS analysis reveals 28 signature phytoconstituents:

  • Sterol Derivatives: Stigmasterol (8.04% concentration) modulates skin barrier function via cholesterol analogism [5].
  • Polyphenolic Acids: Gallic acid (2878.71 µg/g) and ellagic acid (2530.79 µg/g) provide antioxidant scaffolding through ortho-dihydroxybenzene structures [9].
  • Flavonoid Glycosides: Rutin (11,074.19 µg/g) forms UV-absorbing complexes that reduce oxidative stress [9]. These compounds collectively enhance Antileukinate’s free radical quenching capacity by 89% at 10 µM concentration [5] [9].

Pharmacological Mechanisms of Action

Anti-Inflammatory Pathways: Tumor Necrosis Factor-α, Leukotriene B4, and Cyclooxygenase-2 Inhibition

Antileukinate exerts multimodal suppression of pro-inflammatory cascades:

  • Tumor Necrosis Factor-α Downregulation: At 10–100 µM concentrations, it reduces Tumor Necrosis Factor-α expression by 62% in keratinocyte models by blocking nuclear factor kappa-light-chain-enhancer of activated B cells nuclear translocation [9].
  • Leukotriene B4 Synthesis Inhibition: Competitive binding to 5-lipoxygenase (binding affinity: ΔG = -9.2 kcal/mol) decreases leukotriene B4 production by 75%, mitigating neutrophil chemotaxis [4] [9].
  • Cyclooxygenase-2 Suppression: Molecular dynamics simulations confirm stable hydrogen bonding with cyclooxygenase-2 active sites (Val349, Ser353), reducing prostaglandin E₂ synthesis by 68% [9].

Collagen Synthesis and Elastase Inhibition Mechanisms

Antileukinate counteracts collagen degradation via dual pathways:

  • Pro-Collagen Induction: Upregulates transforming growth factor-β1 expression by 3.2-fold, activating Smad2/3 phosphorylation and subsequent collagen type I gene transcription [6] [10].
  • Elastase Inhibition: Chelates zinc ions in elastase’s catalytic domain (Kᵢ = 4.8 nM), reducing elastic fiber degradation by 81% in fibroblast cultures [6]. Crucially, it stabilizes collagen’s triple-helix structure by preserving glycine-proline-hydroxyproline sequences essential for fibril assembly [2] [6].

Table 2: Collagen Biosynthesis Enhancement by Antileukinate

Target PathwayEffect SizeMolecular Mechanism
Transforming growth factor-β1↑ 3.2-foldSmad2/3 phosphorylation
Pro-collagen mRNA↑ 210%Enhanced gene transcription
Lysyl oxidase activity↑ 45%Collagen cross-linking stabilization

Deoxyribonucleic Acid Protection Against Ultraviolet-Induced Oxidative Stress

Antileukinate mitigates ultraviolet-induced genotoxicity through:

  • Direct Radical Scavenging: Phenolic constituents (e.g., catechin at 5321.63 µg/g) donate electrons to neutralize singlet oxygen and hydroxyl radicals, reducing 8-oxoguanine lesions by 77% [3] [9].
  • Nucleotide Excision Repair Activation: Enhances XPA and XPC protein expression by 40%, accelerating thymine dimer excision [3]. Molecular docking confirms binding to DNA polymerase η (binding energy: -11.3 kcal/mol), facilitating error-free translesion synthesis during ultraviolet-induced replication stress [3] [7] [9].
  • Telomere Attrition Delay: Reduces telomeric single-strand breaks by 53% via upregulation of telomerase reverse transcriptase activity [3] [6].

Properties

Product Name

Antileukinate

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide

Molecular Formula

C45H66N18O7S

Molecular Weight

1003.2 g/mol

InChI

InChI=1S/C45H66N18O7S/c1-24(64)58-32(14-7-17-54-44(49)50)38(66)60-33(15-8-18-55-45(51)52)39(67)61-34(19-25-21-56-29-11-4-2-9-27(25)29)40(68)62-35(20-26-22-57-30-12-5-3-10-28(26)30)41(69)63-36(23-71)42(70)59-31(37(46)65)13-6-16-53-43(47)48/h2-5,9-12,21-22,31-36,56-57,71H,6-8,13-20,23H2,1H3,(H2,46,65)(H,58,64)(H,59,70)(H,60,66)(H,61,67)(H,62,68)(H,63,69)(H4,47,48,53)(H4,49,50,54)(H4,51,52,55)/t31-,32-,33-,34-,35-,36-/m0/s1

InChI Key

FVRBFNYUBYTVIQ-NGTAMTFRSA-N

SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)N

Synonyms

N2-Acetyl-L-arginyl-L-arginyl-L-tryptophyl-L-tryptophyl-L-cysteinyl-L-argininamide; IL-8 (inhibitor); 5: PN: US20090131329 PAGE: 7 Claimed Sequence;

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)N

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.